Cas no 111079-03-9 (Isoxazole,5-methyl-3-(trifluoromethyl)-)

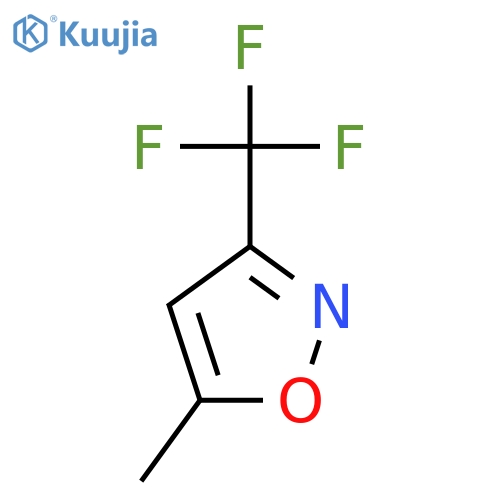

111079-03-9 structure

商品名:Isoxazole,5-methyl-3-(trifluoromethyl)-

Isoxazole,5-methyl-3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Isoxazole,5-methyl-3-(trifluoromethyl)-

- 5-Methyl-3-(trifluoromethyl)-1,2-oxazole

- Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI)

- 5-methyl-3-(trifluoromethyl)isoxazole

- Isoxazole, 5-methyl-3-(trifluoromethyl)-

- DTXSID30406117

- CS-0335373

- PQKSCGVOQVRTEH-UHFFFAOYSA-N

- SBB039333

- AKOS000267811

- SCHEMBL8130541

- 5-Methyl-3-(trifluoromethyl)-1,2-oxazole (stabilized over potassium carbonate)

- FS-6296

- SY346008

- MFCD02666153

- 111079-03-9

-

- MDL: MFCD02666153

- インチ: InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3

- InChIKey: PQKSCGVOQVRTEH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NO1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 151.02452

- どういたいしつりょう: 151.02449824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.03

- LogP: 2.00180

Isoxazole,5-methyl-3-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 094207-5g |

5-Methyl-3-(trifluoromethyl)-1,2-oxazole |

111079-03-9 | 96% | 5g |

£1121.00 | 2022-03-01 | |

| Fluorochem | 094207-1g |

5-Methyl-3-(trifluoromethyl)-1,2-oxazole |

111079-03-9 | 96% | 1g |

£256.00 | 2022-03-01 | |

| A2B Chem LLC | AE54475-5g |

5-Methyl-3-(trifluoromethyl)isoxazole |

111079-03-9 | 96% | 5g |

$1195.00 | 2024-04-20 | |

| A2B Chem LLC | AE54475-1g |

5-Methyl-3-(trifluoromethyl)isoxazole |

111079-03-9 | 96% | 1g |

$273.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1260919-250mg |

Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI) |

111079-03-9 | 96% | 250mg |

$315 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1260919-5g |

Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI) |

111079-03-9 | 96% | 5g |

$2110 | 2025-02-25 | |

| Chemenu | CM485917-1g |

5-Methyl-3-(trifluoromethyl)isoxazole |

111079-03-9 | 95% | 1g |

$372 | 2023-01-08 | |

| Fluorochem | 094207-250mg |

5-Methyl-3-(trifluoromethyl)-1,2-oxazole |

111079-03-9 | 96% | 250mg |

£122.00 | 2022-03-01 | |

| Oakwood | 094207-250mg |

5-Methyl-3-(trifluoromethyl)-1,2-oxazole (stabilized over potassium carbonate) |

111079-03-9 | 96% | 250mg |

$135.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1260919-5g |

Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI) |

111079-03-9 | 96% | 5g |

$1995 | 2024-06-06 |

Isoxazole,5-methyl-3-(trifluoromethyl)- 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

111079-03-9 (Isoxazole,5-methyl-3-(trifluoromethyl)-) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量